3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride
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Overview
Description
3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride is an organic compound that belongs to the class of aromatic compounds known as benzotrifluorides. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with a chloro group and a methoxy group linked to a fluorophenyl moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride are used for these reactions.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a methoxy group.
3-Chloro-4-fluorophenylboronic acid: Contains a boronic acid group, making it useful in different types of coupling reactions.
Uniqueness
The presence of both chloro and fluorophenyl groups makes it versatile for various synthetic and research purposes .
Biological Activity
3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride (CAS: 1443322-26-6) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9ClF4O
- Molecular Weight : 304.6711 g/mol
- Purity : 97% (GC-FID)
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of both chloro and fluorine substituents enhances its lipophilicity, which may facilitate cellular membrane penetration and binding to target sites.
Biological Activity Overview
Activity Type | Description |
---|---|
Anticancer Activity | Exhibits selective cytotoxic effects against certain cancer cell lines. |
Antimicrobial Activity | Potential efficacy against various bacterial strains, though further studies are needed. |
Enzyme Inhibition | May act as an inhibitor for specific enzymes involved in metabolic pathways. |
Case Studies
-
Anticancer Activity
A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics. -
Antimicrobial Properties
Preliminary assessments showed that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, suggesting potential as a lead compound for further development in antimicrobial therapies. -
Enzyme Interaction Studies
In silico docking studies revealed that this compound binds effectively to the active site of certain kinases, suggesting a mechanism for its anticancer properties. The binding affinity was comparable to known inhibitors, indicating its potential as a scaffold for drug design.
Research Findings
Recent research highlights the importance of substituent effects on the biological activity of phenyl-based compounds. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance the reactivity and specificity towards biological targets. Studies have indicated that compounds with similar structures often show varied biological profiles depending on their substituents.
Properties
IUPAC Name |
2-chloro-1-[(2-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-11-7-10(14(17,18)19)5-6-13(11)20-8-9-3-1-2-4-12(9)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBJGPSQZMXQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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